molecular formula C15H15N5O2S B2486830 N-methyl-N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251578-25-2

N-methyl-N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No. B2486830
CAS RN: 1251578-25-2
M. Wt: 329.38
InChI Key: LNVVJQSIZHKNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Indole derivatives, including the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to exhibit anti-inflammatory activity . The compound reduced paw volume, inflammation, and pannus formation (in the knee joints) as well as pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .

Anticancer Activity

Indole derivatives have shown significant anticancer activity . A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This activity is beneficial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity, suggesting their potential use in the management of diabetes .

Antimalarial Activity

Indole derivatives have been found to possess antimalarial activity, which could be useful in the development of new antimalarial drugs .

Anticholinesterase Activities

Indole derivatives have demonstrated anticholinesterase activities, which could be beneficial in the treatment of diseases like Alzheimer’s .

properties

IUPAC Name

N-methyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-18-19-15(23-9)17-13(21)8-20(2)14(22)11-7-16-12-6-4-3-5-10(11)12/h3-7,16H,8H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVVJQSIZHKNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN(C)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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